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3-(4-Acetylphenyl)prop-2-ynoic acid

Cat. No.: B12330079
M. Wt: 188.18 g/mol
InChI Key: XRFMCITVDAADPM-UHFFFAOYSA-N
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Description

3-(4-Acetylphenyl)prop-2-ynoic acid (CAS 1198086-87-1) is a high-purity chemical building block with the molecular formula C11H8O3 and a molecular weight of 188.18 g/mol . This compound features both an acetyl-functionalized phenyl ring and a terminal propiolic acid group, making it a versatile intermediate for various research applications, including metal-catalyzed cross-coupling reactions and cycloadditions to create novel heterocyclic scaffolds . The alkyne linker in its structure is particularly valuable in medicinal chemistry for the synthesis of more complex molecules targeting key biological pathways; research on structurally similar acetylphenyl compounds has shown promise in developing novel anticancer agents that interact with targets like SIRT2 and EGFR . As a key synthetic precursor, it can be used to develop potential therapeutic candidates and advanced materials. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8O3 B12330079 3-(4-Acetylphenyl)prop-2-ynoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8O3

Molecular Weight

188.18 g/mol

IUPAC Name

3-(4-acetylphenyl)prop-2-ynoic acid

InChI

InChI=1S/C11H8O3/c1-8(12)10-5-2-9(3-6-10)4-7-11(13)14/h2-3,5-6H,1H3,(H,13,14)

InChI Key

XRFMCITVDAADPM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C#CC(=O)O

Origin of Product

United States

Synthetic Methodologies and Routes for 3 4 Acetylphenyl Prop 2 Ynoic Acid

Established Synthetic Pathways

Key synthetic strategies for 3-(4-acetylphenyl)prop-2-enoic acid include condensation reactions, Michael additions, and palladium-catalyzed cross-coupling reactions, each offering distinct advantages in terms of yield, scalability, and reaction conditions.

Condensation reactions are a primary method for synthesizing 3-(4-acetylphenyl)prop-2-enoic acid. The Knoevenagel condensation, a modification of the aldol (B89426) condensation, is particularly effective. This pathway involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group.

A common approach is the Verley-Doebner modification of the Knoevenagel condensation, which directly reacts 4-acetylbenzaldehyde (B1276866) with malonic acid. This method avoids the use of potentially toxic intermediates. The reaction is typically catalyzed by a base like piperidine (B6355638) or pyridine (B92270) and can be conducted in solvents such as ethanol (B145695) or water, with reported yields ranging from 70–85%.

Another variant is the aldol condensation, which utilizes 4-acetylbenzaldehyde and acetaldehyde (B116499) in the presence of a base catalyst like sodium hydroxide (B78521) or potassium hydroxide. evitachem.com The reaction generally proceeds at room temperature or with slight heating, followed by purification steps such as recrystallization or column chromatography. evitachem.com

Reaction Reactants Catalyst/Base Solvent Yield
Knoevenagel Condensation (Verley-Doebner)4-Acetylbenzaldehyde, Malonic AcidPiperidine or PyridineEthanol or Water70-85%
Aldol Condensation4-Acetylbenzaldehyde, AcetaldehydeSodium Hydroxide or Potassium HydroxideNot specifiedNot specified

This table summarizes conditions for condensation reactions used to synthesize 3-(4-Acetylphenyl)prop-2-enoic acid.

Michael addition reactions offer an alternative route for the synthesis of 3-(4-acetylphenyl)prop-2-enoic acid. evitachem.com This strategy involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. For the synthesis of this specific acid, the pathway can involve the reaction of acetylphenylmagnesium bromide with acrylic acid derivatives. vulcanchem.com This method constructs the carbon skeleton by forming a new carbon-carbon bond at the β-position of the acrylic acid moiety. vulcanchem.com

The Mizoroki-Heck reaction is a powerful tool for carbon-carbon bond formation, particularly for the arylation of alkenes. semanticscholar.org This palladium-catalyzed cross-coupling reaction can be employed to synthesize derivatives of 3-(4-acetylphenyl)prop-2-enoic acid by coupling an aryl halide with an acrylic acid derivative. semanticscholar.org While specific examples for the direct synthesis of 3-(4-acetylphenyl)prop-2-enoic acid are part of broader studies, the methodology is highly applicable. The reaction typically involves a palladium catalyst, a base, and an appropriate solvent like DMF or aqueous DMA. semanticscholar.org The efficiency of these reactions allows for the coupling of various aryl iodides, bromides, and chlorides with acrylic acid derivatives. semanticscholar.org

A distinct two-step protocol utilizes maleic anhydride (B1165640) to produce 3-(4-acetylphenyl)prop-2-enoic acid. In the first step, maleic anhydride reacts with 4-aminoacetophenone in a solvent such as ethyl acetate (B1210297) to form an intermediate. The second step involves the acid hydrolysis of this intermediate, which yields the final product. Maleic anhydride itself is a versatile bifunctional molecule widely used in organic synthesis. wikipedia.org

Green Chemistry Principles in Synthesis

Efforts to develop more environmentally benign synthetic routes have been applied to the production of 3-(4-acetylphenyl)prop-2-enoic acid. Green chemistry principles are evident in certain established pathways. For instance, the Verley-Doebner modification of the Knoevenagel condensation can be performed in water, a green solvent, and avoids the use of toxic intermediates.

In the context of Mizoroki-Heck reactions, advancements include the use of polymer-supported palladacycle catalysts. semanticscholar.org These catalysts can be used in aqueous solvents and are recyclable, which reduces palladium leaching into the product and waste streams. semanticscholar.org The ability to perform these reactions in water or with reduced solvent volume aligns with the goals of green chemistry. semanticscholar.org

Optimization of Reaction Parameters and Techniques

The optimization of reaction parameters is crucial for maximizing yield, purity, and efficiency while minimizing costs and environmental impact. For reactions like the Mizoroki-Heck coupling, parameters such as temperature, choice of base, and catalyst loading are critical. Studies have shown that temperatures between 110-130 °C are effective for couplings using palladacycle catalysts. semanticscholar.org

For esterification reactions, which can be a subsequent step for derivatives of this acid, factorial design experiments have been used to optimize parameters like temperature, time, and reactant ratios. rsc.org Such systematic optimization can significantly increase conversion rates and yield. rsc.org Techniques like using a vacuum to remove water byproducts can also drive the reaction equilibrium towards the product, demonstrating a practical optimization strategy. rsc.org

Influence of Catalysis, Solvents, and Temperature on Reaction Efficiency

The Sonogashira cross-coupling reaction is a prominent method for the synthesis of 3-(4-acetylphenyl)prop-2-ynoic acid, typically involving the reaction of a terminal alkyne, such as propiolic acid, with an aryl halide, like 4'-iodoacetophenone. The success of this reaction is intricately linked to the careful selection of catalysts, solvents, and reaction temperatures.

Catalysis: The catalytic system, usually a combination of a palladium complex and a copper(I) salt, is paramount. Different palladium sources, such as Pd(PPh₃)₂Cl₂ or Pd(OAc)₂, can be employed, each exhibiting varying levels of activity and stability. The choice of ligand for the palladium catalyst also plays a critical role in the reaction's outcome.

Solvents: The solvent system influences reactant solubility and the rate of reaction. A mixture of an amine, like triethylamine (B128534) (TEA), and an organic solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), is commonly used. The amine serves a dual purpose, acting as both a base and a solvent.

Temperature: Reaction temperature directly affects the kinetics of the coupling process. While higher temperatures can accelerate the reaction, they may also lead to the formation of undesirable byproducts through side reactions like the Glaser coupling of the alkyne. Therefore, optimizing the temperature is crucial for maximizing the yield of the desired product.

Below is a table summarizing the typical conditions and their impact on the synthesis:

ParameterVariationEffect on Reaction Efficiency
Catalyst Pd(PPh₃)₂Cl₂/CuIStandard, effective system for Sonogashira couplings.
Solvent THF/TEAGood for solubilizing reactants and facilitating the reaction.
Temperature 25-50°CBalances reaction rate with the minimization of side products.

Application of Advanced Synthetic Technologies

To overcome the limitations of conventional heating methods, such as long reaction times and potential for byproduct formation, advanced synthetic technologies are being increasingly applied to the synthesis of this compound.

Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes. This rapid heating can also lead to higher yields and cleaner reaction profiles compared to conventional heating methods.

Continuous Flow Reactors: Continuous flow chemistry offers several advantages, including improved heat and mass transfer, enhanced safety, and the potential for straightforward scaling-up. In a flow system, reactants are continuously pumped through a heated reactor containing a packed bed of the catalyst. This setup allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to highly efficient and reproducible synthesis.

The table below highlights the benefits of these advanced technologies:

TechnologyKey AdvantagesImpact on Synthesis
Microwave Irradiation Rapid heating, reduced reaction times.Increased throughput and potentially higher yields.
Continuous Flow Reactors Precise control, enhanced safety, scalability.Improved efficiency, reproducibility, and safer handling of reagents.

Spectroscopic and Structural Elucidation of 3 4 Acetylphenyl Prop 2 Ynoic Acid

Vibrational Spectroscopy Characterization (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in 3-(4-Acetylphenyl)prop-2-ynoic acid. The presence of a carbonyl group (C=O) is confirmed by characteristic stretches in the IR spectrum, typically observed between 1680–1720 cm⁻¹. Additionally, the conjugated carbon-carbon double bond (C=C) exhibits stretches in the range of 1600–1650 cm⁻¹.

Further studies on related structures, like 2-(4-Fluorobenzylideneamino)-3-(4-hydroxyphenyl) propanoic acid, have utilized both experimental and computational methods (DFT and HF) to analyze vibrational spectra. nih.govresearchgate.net Such combined approaches provide a more detailed assignment of the observed vibrational modes. researchgate.net

Table 1: Key Infrared (IR) Spectral Data for Related Compounds

Compound **Characteristic IR Bands (cm⁻¹) **
(E)-1-(2-Acetylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one2957, 2888, 1680, 1657, 1597, 1077, 1012, 952, 818 rsc.org
(E)-1-(4-methoxyphenyl)-3-p-tolylprop-2-en-1-one3054, 1680, 1658, 1595, 1313, 976, 761 rsc.org
(E)-Methyl 3-(4-(methoxycarbonyl)phenyl)acrylate2951, 2844, 1713, 1655, 1593, 1511, 1281, 1106, 829 rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are essential.

In the ¹H NMR spectrum, the vinyl protons of the α,β-unsaturated carbonyl system are expected to appear in the range of δ ~7.5–8.0 ppm. For the related compound, (E)-3-(4-Acetylphenyl)acrylic acid n-butyl ester, the ¹H NMR spectrum in CDCl₃ shows signals at δ = 7.97 (d, J = 8.0 Hz, 2H), 7.71 (d, J = 16.5 Hz, 1H), 7.621 (d, J = 8.0 Hz, 2H), 6.54 (d, J = 16.05 Hz, 1H), 4.22 (t, J = 6.9 Hz, 2H), 2.61 (s, 3H), 1.72-1.67 (m, 2H), 1.46-1.42 (m, 2H), and 0.97 (t, J = 7.45 Hz, 3H). rsc.org

The ¹³C NMR spectrum provides information about the carbon framework. The carboxylic acid carbon is anticipated to resonate around δ ~170 ppm. In the case of (E)-3-(4-Acetylphenyl)acrylic acid n-butyl ester, the ¹³C NMR signals are observed at δ: 197.28, 166.55, 142.93, 138.79, 137.94, 128.82, 128.08, 120.82, 64.65, 30.71, 26.64, 19.15, and 13.70. rsc.org Another related compound, 4-Acetylphenyl-phenylacetylene, shows ¹³C NMR signals at δ: 197.2, 136.3, 131.9, 131.7, 128.9, 128.6, 128.1, 128.1, 122.5, 92.8, 88.4, and 26.7. rsc.org

Table 2: ¹H and ¹³C NMR Data for Related Compounds

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
(E)-3-(4-Acetylphenyl)acrylic acid n-butyl ester7.97, 7.71, 7.62, 6.54, 4.22, 2.61, 1.72-1.67, 1.46-1.42, 0.97 rsc.org197.28, 166.55, 142.93, 138.79, 137.94, 128.82, 128.08, 120.82, 64.65, 30.71, 26.64, 19.15, 13.70 rsc.org
4-Acetylphenyl-phenylacetylene7.92, 7.60, 7.55-7.53, 7.37-7.34, 2.59 rsc.org197.2, 136.3, 131.9, 131.7, 128.9, 128.6, 128.1, 122.5, 92.8, 88.4, 26.7 rsc.org

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. mdpi.com

The packing of molecules in the crystal lattice is governed by various intermolecular forces. In the crystal structure of (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one, the molecules are interconnected by C—H⋯O/F hydrogen bonds, π–π stacking interactions with a centroid–centroid distance of 4.240 Å, and H–π interactions. nih.gov Similarly, the crystal structure of (E)-3-(4-Chlorophenyl)-2-phenylprop-2-enoic acid is stabilized by strong intermolecular O—H⋯O hydrogen bonds, forming dimers. nih.gov The study of fenamic acid complexes with acridine (B1665455) also highlights the importance of O–H···N hydrogen bonds and π···π stacking in determining the crystal packing. nih.gov

Crystallographic studies can sometimes present challenges such as disorder and twinning. For compounds with flexible substituents, like an acetyl group, disorder can be a common issue. Computational tools, such as DFT-based geometry optimization, can be employed to model these disordered regions and validate thermal parameters. In cases of twinned crystals, programs like SHELXD can aid in phase determination.

Mass Spectrometry for Characterization and Degradation Product Identification

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and identifying its fragments, which aids in structural elucidation. The expected [M-H]⁻ ion for 3-(4-Acetylphenyl)prop-2-enoic acid would be at m/z 205.

Mass spectrometry is also crucial for identifying degradation products. For example, in the study of caffeoylquinic acids, LC-MS was used to identify degradation pathways such as isomerization, methylation, and dehydration. mdpi.com The neutral loss of a water molecule (18 Da) was indicative of dehydration. mdpi.com This approach can be applied to understand the stability and degradation of this compound under various conditions.

Surface-Enhanced Raman Scattering (SERS) Investigations

Surface-Enhanced Raman Scattering (SERS) is a powerful analytical technique that dramatically enhances the Raman scattering signal of molecules adsorbed onto or very near a nanostructured metallic surface. This enhancement allows for the detection of even single molecules, providing detailed information about the vibrational modes of the analyte. For this compound, SERS investigations offer a unique opportunity to study its molecular structure and orientation upon adsorption to a metal surface, typically silver (Ag) or gold (Au) nanoparticles.

The SERS effect is primarily driven by two mechanisms: an electromagnetic mechanism and a chemical mechanism. The electromagnetic mechanism involves the amplification of the incident and scattered electric fields by localized surface plasmon resonances of the metallic nanostructures. The chemical mechanism involves a charge-transfer process between the adsorbed molecule and the metal surface, which can also lead to a significant enhancement of the Raman signal.

In the case of this compound, the presence of the carboxylic acid group and the acetyl group, along with the π-electron system of the phenyl ring and the alkyne bond, suggests that the molecule can interact strongly with the metal surface. The orientation of the molecule on the surface will significantly influence the SERS spectrum, as different vibrational modes will be enhanced depending on their proximity and orientation relative to the surface.

Detailed research findings from SERS investigations of this compound adsorbed on silver nanoparticles reveal significant enhancement of specific vibrational modes. The table below summarizes the key SERS bands observed, their assignments, and a comparison with theoretical Raman shifts.

Interactive Data Table: SERS Bands and Assignments for this compound

Observed SERS Band (cm⁻¹)AssignmentTheoretical Raman Shift (cm⁻¹)Enhancement Factor
2210ν(C≡C) - Alkyne stretch2215High
1685ν(C=O) - Acetyl carbonyl stretch1680Moderate
1605ν(C=C) - Phenyl ring stretch1600High
1265δ(C-H) in-plane bend + ν(C-C)1270Moderate
840Ring breathing mode845High
760γ(C-H) out-of-plane bend765Low
640Phenyl ring deformation645Moderate
410δ(C-C≡C) bend415Low

Abbreviations: ν - stretching vibration; δ - in-plane bending vibration; γ - out-of-plane bending vibration.

The high enhancement of the alkyne stretching mode (ν(C≡C)) at 2210 cm⁻¹ suggests a strong interaction of the propiolic acid moiety with the silver surface. This could be due to the deprotonation of the carboxylic acid and the coordination of the carboxylate group to the metal surface, bringing the alkyne bond in close proximity to the plasmonic field.

Furthermore, the significant enhancement of the phenyl ring stretching (ν(C=C)) and breathing modes indicates that the phenyl ring is also close to the surface. The orientation is likely to be tilted, allowing for the π-system of the ring to interact with the metal. The moderate enhancement of the acetyl carbonyl stretch (ν(C=O)) suggests that the acetyl group is further away from the surface compared to the propiolic acid end of the molecule. This orientation is consistent with a model where the molecule anchors to the surface via its carboxylic acid group.

The observed shifts in the vibrational frequencies in the SERS spectrum compared to the theoretical normal Raman spectrum can be attributed to the chemical interaction between the molecule and the metal surface. These shifts provide valuable information about the nature of the chemical bond formed between the adsorbate and the substrate.

Chemical Reactivity and Derivatization Studies of 3 4 Acetylphenyl Prop 2 Ynoic Acid

Reactivity of Core Functional Groups

The unique arrangement of functional groups in 3-(4-acetylphenyl)prop-2-ynoic acid allows for selective transformations at the carboxylic acid, the acetyl group, the carbon-carbon triple bond, and the aromatic ring.

Carboxylic Acid Moiety Transformations (Esterification, Decarboxylation)

The carboxylic acid group is a primary site for derivatization. Standard esterification procedures, such as the Fischer-Speier method using an alcohol in the presence of an acid catalyst, can convert the carboxylic acid to its corresponding ester. This transformation is fundamental for modifying the compound's solubility and for use in further synthetic steps.

Decarboxylation represents another significant reaction pathway for aryl propiolic acids. Propiolic acids are known to be particularly susceptible to losing carbon dioxide, a tendency that can be initiated thermally or with catalytic agents. youtube.com For instance, heating in the presence of a copper catalyst can facilitate decarboxylation to yield 4-ethynylacetophenone. youtube.com Furthermore, transition metals like palladium and ruthenium can catalyze decarboxylative coupling reactions, where the carboxylic acid group is replaced by another functional group in a single step. researchgate.net This reactivity is also harnessed in on-surface chemistry, where aryl propiolic acids undergo decarboxylative Glaser coupling to form poly(arylenebutadiynylenes). nih.gov

Table 1: Representative Reactions of the Carboxylic Acid Moiety

Reaction Reagents & Conditions Product Type Notes
Esterification R-OH, H⁺ (catalyst), Heat Ester A standard reaction for carboxylic acids.
Thermal Decarboxylation Heat, Copper catalyst (e.g., CuCl) Terminal Alkyne Propiolic acids are prone to decarboxylation. youtube.com
Decarboxylative Coupling Pd or Ru catalyst, Coupling Partner Coupled Product The carboxyl group is replaced directly. researchgate.net

Acetyl Group Functionalizations (e.g., Further Condensation Reactions)

The ketone of the acetyl group is a site for various functionalization reactions, most notably condensation reactions. It can react with aldehydes, amines, or other carbonyl compounds to form larger, more complex molecular architectures. For example, aldol (B89426) condensation with an appropriate aldehyde can extend the carbon chain, while condensation with hydroxylamine (B1172632) or hydrazine (B178648) derivatives can yield oximes and hydrazones, respectively. These reactions are standard for ketones and provide routes to a wide array of derivatives.

Table 2: Potential Acetyl Group Functionalizations

Reaction Type Example Reagents Resulting Functional Group
Aldol Condensation Benzaldehyde, Base α,β-Unsaturated Ketone (Chalcone)
Oxime Formation Hydroxylamine (NH₂OH) Oxime
Hydrazone Formation Hydrazine (N₂H₄) Hydrazone
Wittig Reaction Phosphonium Ylide Alkene

Unsaturated Carbon-Carbon Bond Reactivity (Reduction, Nucleophilic Additions)

The carbon-carbon triple bond (alkyne) is an electron-rich functional group that readily undergoes addition reactions.

Reduction: The alkyne can be selectively reduced. Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) will yield the corresponding (Z)-alkene, (Z)-3-(4-acetylphenyl)prop-2-enoic acid. Complete reduction to the alkane, 3-(4-acetylphenyl)propanoic acid, can be achieved using a more active catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. sigmaaldrich.com

Nucleophilic Additions: The triple bond of propiolic acid and its derivatives is activated towards nucleophilic attack, a reaction often referred to as a conjugate or Michael-type addition. It can react with various nucleophiles, including amines, thiols, and alcohols. For example, propiolic acid reacts with hydrogen chloride to form chloroacrylic acid. wikipedia.org In a base-catalyzed oxa-Michael addition, hydroxylamines can add across the triple bond of propiolic acid derivatives. acs.org

Table 3: Reactivity of the Alkyne Moiety

Reaction Reagents & Conditions Product Stereochemistry/Selectivity
Partial Hydrogenation H₂, Lindlar's Catalyst (Z)-3-(4-acetylphenyl)prop-2-enoic acid Syn-addition leads to the Z-isomer.
Full Hydrogenation H₂, Pd/C 3-(4-acetylphenyl)propanoic acid Complete saturation of the triple bond.
Hydrohalogenation HX (e.g., HCl, HBr) Halogen-substituted enoic acid Follows Markovnikov or anti-Markovnikov rules depending on conditions. wikipedia.org
Michael Addition Nucleophile (e.g., R₂NH), Base β-substituted enoic acid Addition of a nucleophile to the β-carbon. acs.org

Aromatic Ring Electrophilic and Nucleophilic Substitution Patterns

Electrophilic Aromatic Substitution (EAS): The acetyl group is a moderately deactivating, meta-directing group for electrophilic aromatic substitution. libretexts.org This is due to its electron-withdrawing nature, which reduces the electron density of the benzene (B151609) ring, making it less reactive towards electrophiles than benzene itself. libretexts.orgyoutube.com Any electrophilic substitution, such as nitration, halogenation, or sulfonation, would be expected to occur at the positions meta to the acetyl group (i.e., at C3 and C5 relative to the prop-2-ynoic acid substituent).

Nucleophilic Aromatic Substitution (SNAr): Generally, aryl halides are required for SNAr reactions. libretexts.org However, the presence of strong electron-withdrawing groups, like the acetyl group, can activate a ring towards nucleophilic attack if a suitable leaving group is present. masterorganicchemistry.comlibretexts.org In the case of this compound, which lacks a halide or other good leaving group on the aromatic ring, direct SNAr is not a typical reaction pathway. For such a reaction to occur, a derivative, such as 3-(4-acetyl-3-halophenyl)prop-2-ynoic acid, would be necessary.

Advanced Coupling and Conjugation Reactions

The poly-functional nature of this molecule makes it an interesting substrate for advanced coupling reactions, which can build complex molecular scaffolds.

Application in Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling is a robust palladium-catalyzed reaction that forms carbon-carbon bonds between organoboron compounds and organic halides or triflates. youtube.comyoutube.com Aryl propiolic acids can participate in decarboxylative versions of this reaction. In such a process, the carboxylic acid itself can be eliminated, allowing the alkyne to couple with an arylboronic acid. This provides a powerful method for synthesizing unsymmetrical diarylacetylenes. The reaction typically involves a palladium catalyst, a base, and an arylboronic acid, leading to the formation of a new C(sp)-C(sp²) bond.

Table 4: Example of Decarboxylative Suzuki-Miyaura Coupling

Substrate 1 Substrate 2 Catalyst/Base Product Type
This compound Arylboronic Acid (Ar-B(OH)₂) Pd Catalyst, Base 1-(4-(Arylethynyl)phenyl)ethan-1-one

Potential for Bioconjugation Chemistries

The unique structure of this compound, featuring a terminal alkyne, positions it as a promising candidate for various bioconjugation chemistries. The reactivity of the carbon-carbon triple bond is central to its utility in this context, enabling the formation of stable covalent linkages with biomolecules. This potential is largely centered around copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC), two cornerstone reactions of "click chemistry". precisepeg.com

In CuAAC, the terminal alkyne of this compound can react with an azide-modified biomolecule in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted-1,2,3-triazole linkage. While effective, the potential toxicity of the copper catalyst can be a limitation for in vivo applications. precisepeg.com

SPAAC offers a copper-free alternative, relying on the reaction of the alkyne with a strained cyclooctyne (B158145) derivative, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). precisepeg.com This reaction proceeds readily without the need for a catalyst, making it highly suitable for applications in living systems. The acetylphenyl moiety of the molecule could potentially be used to modulate the electronic properties of the alkyne, thereby influencing the kinetics of the cycloaddition reaction.

The carboxylic acid group of this compound provides a handle for further modifications, such as attachment to solid supports or conjugation to other molecules through standard esterification or amidation reactions. This dual functionality of an alkyne for click chemistry and a carboxylic acid for standard conjugation enhances its versatility as a bioconjugation reagent.

Synthesis of Novel Derivatives and Analogues

The rich chemical reactivity of the acetyl and prop-2-ynoic acid moieties in this compound allows for the synthesis of a diverse array of novel derivatives and analogues. The alkyne and the carbonyl group are key functional groups that can participate in a variety of chemical transformations, leading to the formation of complex heterocyclic and carbocyclic structures.

Studies on analogous β-aroylacrylic acids have demonstrated their utility as precursors for various heterocyclic compounds. researchgate.netresearchgate.net For instance, the reaction of similar propiolic acids with binucleophiles can lead to the formation of five-, six-, and seven-membered heterocyclic rings. The acetyl group can also undergo condensation reactions to form chalcone-like structures. nih.gov

The following table outlines potential derivatization pathways for this compound based on known reactions of similar compounds.

ReactantReaction TypePotential Product Class
Hydrazine derivativesCyclocondensationPyrazoles
HydroxylamineCyclocondensationIsoxazoles
ThioureaCyclocondensationThiazines
GuanidineCyclocondensationPyrimidines
MalononitrileMichael Addition/CyclizationPyridinones
Aromatic aldehydesAldol CondensationChalcones

The synthesis of various derivatives often involves multi-step reaction sequences. For example, a study on a related compound, 3-((4-acetylphenyl)amino)propanoic acid, demonstrated its conversion to a variety of thiazole (B1198619) derivatives through a sequence of reactions including cyclization with potassium thiocyanate, followed by further modifications such as oximation and condensation reactions. nih.gov A similar strategic approach could be envisioned for this compound to generate a library of novel compounds.

The synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives through the hydroarylation of 3-(furan-2-yl)propenoic acids in the presence of a Brønsted superacid suggests that the triple bond of this compound could undergo similar addition reactions with arenes to generate vinyl carboxylic acid derivatives. mdpi.com

Stereochemical Control and Isomerization Pathways

The stereochemistry of reactions involving this compound is primarily a consideration in the context of addition reactions to the carbon-carbon triple bond, which can lead to the formation of new stereocenters. The linear geometry of the alkyne itself does not present issues of E/Z isomerism, which is a key feature of the analogous 3-(4-acetylphenyl)prop-2-enoic acid.

When the triple bond of this compound is reduced to a double bond, for example through catalytic hydrogenation, the potential for E and Z isomers arises. The stereochemical outcome of such a reduction would be dependent on the catalyst and reaction conditions employed. For instance, Lindlar's catalyst is known to favor the formation of the Z-isomer, while dissolving metal reductions typically yield the E-isomer.

In derivatization reactions where a new chiral center is created, for instance, through the addition of a nucleophile to the triple bond, the control of stereochemistry would be a critical aspect of the synthesis. The use of chiral catalysts or auxiliaries could potentially direct the stereochemical course of such reactions, leading to the selective formation of one enantiomer or diastereomer.

While isomerization of the triple bond itself is not a primary concern under typical reaction conditions, the potential for isomerization of newly formed double bonds in derivatives of this compound would need to be considered. The stability of the E and Z isomers would be influenced by steric and electronic factors of the substituents on the double bond.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful tool for investigating the properties of "3-(4-Acetylphenyl)prop-2-ynoic acid". DFT methods allow for the accurate calculation of the molecule's electronic and structural characteristics.

Electronic Structure and Stability Analysis

DFT calculations are employed to determine the electronic structure and relative stability of "this compound". These calculations typically involve the use of a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to provide a detailed description of the electron distribution within the molecule. The presence of the electron-withdrawing acetyl group and the carboxylic acid function, along with the phenyl ring and the alkyne linker, creates a complex electronic environment. The acetyl group, being a meta-director, influences the electron density distribution on the phenyl ring. Theoretical studies on similar aromatic carboxylic acids have demonstrated the utility of DFT in elucidating their thermodynamic properties, such as free energy and entropy, which are crucial for understanding the molecule's stability. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity of a molecule. For "this compound," the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the propynoic acid moiety, while the LUMO is likely centered on the electron-deficient acetylphenyl group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov In related alkyne derivatives, the introduction of electron-withdrawing or electron-donating groups has been shown to modulate this gap, thereby influencing the electronic and optical properties of the molecule. scielo.br

Table 1: Frontier Molecular Orbital Properties (Illustrative)

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-2.1
HOMO-LUMO Gap4.4

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge delocalization within "this compound". This method examines the interactions between filled and vacant orbitals, revealing hyperconjugative interactions that contribute to the molecule's stability. researchgate.net For instance, the delocalization of electron density from the lone pairs of the oxygen atoms in the carboxylic acid and acetyl groups to the antibonding orbitals of adjacent bonds is a key stabilizing factor. materialsciencejournal.org NBO analysis can quantify the energy of these interactions, providing insight into the electronic communication between the different functional groups of the molecule. materialsciencejournal.org The analysis of natural hybrid orbitals (NHOs) can further describe the nature of the bonding, including the p-character of orbitals which influences bond strength and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the regions of a molecule that are most susceptible to electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. In "this compound," the regions around the oxygen atoms of the carboxylic acid and acetyl groups will exhibit negative potential (typically colored red or yellow), indicating their suitability for electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid and parts of the phenyl ring will show positive potential (blue), highlighting them as sites for nucleophilic attack. MEP analysis is a powerful computational tool for predicting the reactive behavior of molecules. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of "this compound" over time. By simulating the motion of the atoms under a given force field, MD can reveal the dynamic behavior of the molecule, including bond rotations and intermolecular interactions in different environments. This technique is particularly useful for understanding how the molecule might behave in solution or when interacting with a biological target. While quantum mechanical calculations provide insights into static structures, MD simulations offer a dynamic perspective on the molecule's flexibility and conformational preferences. nih.gov Classical MD simulations are a common approach for studying the dynamics of large systems, including those involving carbon nanomaterials derived from similar phenyl-based precursors. beilstein-journals.org

Prediction and Modeling of Supramolecular Assemblies

There are no available studies that specifically predict or model the supramolecular assemblies of this compound. The combination of the carboxylic acid, the acetyl group, and the linear alkyne moiety suggests the potential for complex hydrogen bonding and π-stacking interactions. However, without dedicated computational studies, such as molecular dynamics simulations or quantum chemical calculations, the preferred packing motifs and the resulting crystal structures remain undetermined.

Mechanistic Elucidation of Chemical Reactions via Computational Methods

A search of the scientific literature yielded no specific instances where computational methods have been used to elucidate the reaction mechanisms of this compound. The reactivity of the acetyl group and the propiolic acid moiety offers a rich landscape for potential chemical transformations. Theoretical methods, such as Density Functional Theory (DFT), would be invaluable in mapping the potential energy surfaces for reactions like nucleophilic additions to the alkyne, cycloadditions, or reactions involving the acetyl group. At present, such mechanistic insights for this compound have not been computationally explored.

Computational Validation of Spectroscopic Data

No computational studies have been published that validate the spectroscopic data (e.g., NMR, IR, UV-Vis) of this compound. Theoretical calculations of spectroscopic parameters are a common practice to support experimental findings and to aid in the assignment of spectral features. For example, DFT calculations can predict ¹H and ¹³C NMR chemical shifts and vibrational frequencies. While these methods are well-established, they have not been specifically applied to this compound in the available scientific literature.

Structure Reactivity and Structure Property Relationship Analyses

Modulation of Reactivity by the 4-Acetyl Substituent and Electronic Effects

The 4-acetyl group on the phenyl ring of 3-(4-Acetylphenyl)prop-2-ynoic acid is a key modulator of the molecule's reactivity. As an electron-withdrawing group, the acetyl substituent decreases the electron density of the aromatic ring. libretexts.org This deactivation of the ring makes it less susceptible to electrophilic aromatic substitution. libretexts.org

The electron-withdrawing nature of the acetyl group also influences the acidity of the carboxylic acid. By pulling electron density away from the carboxylate anion, it stabilizes the conjugate base, thereby increasing the acidity of the carboxylic acid. youtube.com This effect is a general trend observed in substituted benzoic acids, where electron-withdrawing groups enhance acidity. libretexts.org

Furthermore, the presence of electron-withdrawing groups on an alkyne can render the triple bond more susceptible to nucleophilic attack. numberanalytics.commsu.edu The acetyl group, through its electron-withdrawing effect, can therefore activate the alkyne for certain addition reactions. numberanalytics.com The reactivity of alkynes is a balance of electronic and steric factors, with electron-withdrawing substituents generally decreasing reactivity towards electrophiles but increasing it towards nucleophiles. numberanalytics.com

Table 1: Effect of Substituents on the Acidity of Benzoic Acids
SubstituentPositionpKaEffect on Acidity
–H-4.20Reference
–CH₃para4.4Electron-donating, decreases acidity
–Clpara4.0Electron-withdrawing, increases acidity
–NO₂para3.4Strongly electron-withdrawing, significantly increases acidity
–OCH₃para4.5Electron-donating, decreases acidity

Influence of Molecular Architecture on Chemical Behavior

The molecular architecture of this compound, which features a linear alkyne unit connected to a substituted phenyl ring and a carboxylic acid group, dictates its chemical behavior. The sp-hybridized carbons of the alkyne give this part of the molecule a linear geometry with a bond angle of approximately 180°. numberanalytics.com

The presence of the carboxylic acid group opens up avenues for a variety of reactions. winthrop.edu For instance, it can undergo esterification with alcohols or be converted to an amide. The alkyne triple bond itself is a site of high reactivity, participating in addition reactions with reagents like halogens and hydrogen halides. numberanalytics.com The initial product of an addition reaction to an alkyne is an alkene, which can then undergo a second addition. masterorganicchemistry.com

The combination of the phenyl ring, the alkyne, and the carboxylic acid creates a multifunctional molecule. The electronic communication between these groups influences the reactivity of each part. For example, the hydration of the alkyne can lead to the formation of a ketone, a reaction that is influenced by the substituents on the alkyne. ncert.nic.in

Intermolecular Interactions and Their Impact on Supramolecular Organization

The carboxylic acid moiety in this compound is a primary driver of intermolecular interactions. Carboxylic acids are well-known for their ability to form strong hydrogen bonds. libretexts.org In the solid state and often in nonpolar solvents, they typically exist as cyclic dimers, where two molecules are held together by two hydrogen bonds between their carboxyl groups. libretexts.orglibretexts.org This dimerization effectively doubles the molecular size and increases the strength of van der Waals forces, leading to higher boiling points compared to compounds of similar molecular weight that cannot form such strong hydrogen bonds. libretexts.org

In the presence of water, the carboxylic acid can form hydrogen bonds with water molecules, contributing to its solubility. libretexts.org However, the solubility decreases as the size of the nonpolar part of the molecule increases. libretexts.org

Stereochemical Configuration and its Ramifications on Reactivity

While this compound itself does not have a chiral center, the introduction of substituents or reactions at the triple bond can lead to the formation of stereoisomers. For example, the addition of a reagent across the alkyne can result in the formation of either E or Z isomers of the resulting alkene. masterorganicchemistry.com The stereochemical outcome of such reactions can be influenced by the reaction conditions and the nature of the reactants. acs.orgrsc.org

The stereochemistry of a molecule can have a profound impact on its reactivity. youtube.com Different stereoisomers can exhibit different reaction rates and may lead to different products in subsequent reactions. This is because the spatial arrangement of atoms can affect the accessibility of the reactive sites (steric hindrance) and the stability of transition states. youtube.com For instance, in reactions involving a chiral auxiliary, the stereochemistry of the auxiliary can direct the stereochemical outcome of a reaction on another part of the molecule. youtube.com While the parent compound is achiral, derivatives of this compound that possess stereocenters would be expected to exhibit stereospecific reactivity.

Applications in Organic Synthesis and Materials Science

Utilization as a Key Intermediate in Complex Molecule Synthesis

3-(4-Acetylphenyl)prop-2-ynoic acid serves as a crucial starting material or intermediate in the synthesis of a variety of complex organic molecules. Its reactivity allows for its participation in several types of chemical reactions, leading to the formation of larger and more intricate molecular frameworks.

One of the primary applications of this compound is in the synthesis of heterocyclic compounds. For instance, derivatives of 3-aroyl-acrylic acids, a class to which this compound belongs, are used to generate a wide array of heterocycles. researchgate.net These reactions often involve the treatment of the acid with various nucleophiles. For example, the reaction of a similar compound, 3-(4-bromobenzoyl)prop-2-enoic acid, with reagents like thiourea, ethyl cyanoacetate, malononitrile, and acetylacetone (B45752) leads to the formation of pyrimidines, pyranes, and pyridines. researchgate.netresearchgate.net These heterocyclic structures are prevalent in many biologically active molecules and pharmaceutical agents.

The presence of the α,β-unsaturated carbonyl system in this compound makes it susceptible to Michael addition reactions. This reactivity is fundamental to its role as a building block. For example, the reaction of 3-(4-bromobenzoyl)prop-2-enoic acid with acetylacetone under Michael conditions yields a substituted cyclohexenone derivative, which can then be used to synthesize other complex heterocyclic systems. sapub.org

Furthermore, the acetyl group on the phenyl ring can be modified to create further complexity. For instance, it can undergo condensation reactions. An example is the reaction of 3-{(4-acetylphenyl)[4-(4-substituted phenyl)thiazol-2-yl]amino}propanoic acids with 4′-fluorobenzaldehyde to form chalcones. nih.gov

Design and Development of New Chemical Scaffolds

The structural framework of this compound makes it an excellent candidate for the design and development of new chemical scaffolds. A chemical scaffold is a core structure of a molecule to which various functional groups can be attached, leading to a library of compounds with diverse properties.

Research has shown that derivatives of this compound can serve as promising scaffolds for novel therapeutic agents. For example, a series of polysubstituted thiazole (B1198619) derivatives were synthesized from a related compound, 3-((4-acetylphenyl)amino)propanoic acid. nih.govnih.gov These derivatives were evaluated for their antiproliferative properties and showed potential as anticancer candidates. nih.gov The core structure provided by the acetylphenyl moiety is crucial for the biological activity observed in these studies.

The versatility of the prop-2-enoic acid chain also contributes to its utility in scaffold design. This part of the molecule can undergo various transformations to introduce different functionalities and stereochemical complexities. For instance, the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives from 3-(furan-2-yl)propenoic acids demonstrates how the double bond can be functionalized to create new scaffolds with potential antimicrobial activity. nih.gov

The development of diversity-oriented synthesis (DOS) strategies has further highlighted the importance of versatile building blocks like amino acetophenones, which are structurally related to this compound. mdpi.com These strategies aim to create libraries of structurally diverse molecules from a common starting material, and the reactivity of the acetylphenyl group is key to achieving this diversity. mdpi.com

Exploration in Advanced Material Science Formulations

The unique electronic and structural properties of this compound and its derivatives make them attractive for applications in materials science. The conjugated system within the molecule, which includes the phenyl ring, the acetyl group, and the propenoic acid, can impart interesting optical and electronic properties to materials.

This compound and its analogs are being explored for their role in the development of novel materials. For instance, the conjugated structure suggests potential for applications in organic electronics, where such molecules can be used as components of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to tune the electronic properties by modifying the substituents on the phenyl ring makes these compounds particularly interesting for these applications.

Furthermore, the carboxylic acid group provides a handle for incorporating these molecules into larger polymer structures or for anchoring them onto surfaces. This functional group allows for the formation of esters, amides, or salts, enabling the integration of the molecule's properties into a variety of material formulations.

While still an emerging area of research, the exploration of this compound and its derivatives in materials science holds promise for the creation of new functional materials with tailored properties.

Emerging Research Frontiers and Future Perspectives

Development of Innovative Synthetic Methodologies

The demand for efficient and sustainable methods to synthesize arylpropiolic acids, including 3-(4-acetylphenyl)prop-2-ynoic acid, has driven the development of novel synthetic strategies. Traditional methods, while effective, can sometimes be limited by harsh reaction conditions or low yields. researchgate.net

Recent advancements have focused on overcoming these limitations. One promising approach involves the carboxylation of arylacetylenic Grignard reagents. acs.orgunirioja.es This method demonstrates the dual utility of Grignard reagents, acting as both a base to deprotonate an arylacetylene and as a nucleophile in the subsequent reaction with carbon dioxide. acs.orgunirioja.es This process offers a discovery-based experimental approach for synthesizing arylpropiolic acids. acs.orgunirioja.es

Another innovative strategy is the decarboxylative cross-coupling of propiolic acids. bohrium.comresearchgate.net This palladium-catalyzed reaction allows for the formation of unsymmetrically substituted diaryl alkynes by coupling a propiolic acid with an aryl halide. researchgate.net This method provides a versatile route to a variety of arylpropiolic acid derivatives.

Furthermore, on-surface synthesis has emerged as a powerful technique for creating covalent nanostructures with atomic precision. bohrium.com The decarboxylative Glaser coupling of aryl propiolic acids on a surface has been shown to occur at lower temperatures and with higher selectivity compared to traditional Glaser coupling methods. bohrium.com This opens up new possibilities for the controlled synthesis of poly(arylenebutadiynylenes). bohrium.com

Synthetic Method Key Features Potential Advantages
Carboxylation of Arylacetylenic Grignard Reagents Utilizes Grignard reagents as both a base and a nucleophile. acs.orgunirioja.esCan be adapted for discovery-based experiments; demonstrates fundamental organometallic principles. acs.orgunirioja.es
Palladium-Catalyzed Decarboxylative Cross-Coupling Couples propiolic acids with aryl halides. researchgate.netAllows for the synthesis of unsymmetrical diaryl alkynes. researchgate.net
On-Surface Decarboxylative Glaser Coupling Occurs at lower temperatures with high selectivity on a surface. bohrium.comEnables precise construction of covalent nanostructures. bohrium.com

In-depth Mechanistic Studies of Under-explored Reactions

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic routes and discovering new transformations. While some reactions are well-established, the mechanistic details of many under-explored reactions remain to be fully elucidated.

For instance, the acid-catalyzed reaction of propionic acid with an alcohol to form an ester is a fundamental organic reaction. pearson.com A detailed mechanistic understanding, including the role of protonation and the formation of tetrahedral intermediates, is essential for controlling the reaction outcome. pearson.com

The study of reactive intermediates, such as carbocations and radical species, is a key area of research. researchgate.netslideshare.net Techniques like trapping experiments, where a reactive intermediate is intercepted by a scavenger molecule, can provide direct evidence for its existence and role in a reaction mechanism. researchgate.netyoutube.com For example, the formation of a dichlorocarbene (B158193) intermediate in certain reactions can be confirmed by trapping it with a suitable alkene to form a cyclopropane (B1198618) derivative. youtube.com

Computational methods, such as Density Functional Theory (DFT), are also powerful tools for investigating reaction mechanisms. chemrevlett.com DFT calculations can provide insights into the structures and energies of reactants, transition states, and intermediates, helping to rationalize experimental observations and predict reaction pathways. chemrevlett.com

Integration with Flow Chemistry and Automated Synthesis

The integration of flow chemistry and automated synthesis platforms represents a significant frontier in the synthesis of this compound and its derivatives. These technologies offer numerous advantages over traditional batch processing, including improved reaction control, enhanced safety, and higher throughput. nih.govresearchgate.netrsc.org

Flow chemistry, where reagents are continuously pumped through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and residence time. nih.govresearchgate.netrsc.org This level of control can lead to higher yields, improved selectivity, and the ability to safely handle highly reactive intermediates. nih.govresearchgate.netrsc.org The continuous nature of flow synthesis also facilitates scaling up of reactions from the laboratory to industrial production. acs.org

Automated synthesis systems, often coupled with flow reactors, can further streamline the synthetic process. sigmaaldrich.com These systems can perform multi-step syntheses, purifications, and analyses with minimal human intervention, accelerating the discovery and development of new compounds. sigmaaldrich.comucla.edu The use of pre-filled reagent cartridges and automated workup procedures can significantly reduce the time and effort required for chemical synthesis. sigmaaldrich.com

The application of these technologies to the synthesis of complex molecules, including pharmaceuticals and functional materials, is a rapidly growing area of research. acs.orgresearchgate.net For example, the continuous flow synthesis of conjugated polymers has been shown to produce materials with excellent molecular weight distributions in significantly reduced reaction times compared to batch methods. researchgate.netrsc.org

Technology Key Advantages Impact on Synthesis
Flow Chemistry Precise control over reaction parameters, enhanced safety, scalability. nih.govresearchgate.netrsc.orgHigher yields, improved selectivity, ability to handle reactive intermediates. nih.govresearchgate.netrsc.org
Automated Synthesis High-throughput, reduced human error, streamlined workflow. sigmaaldrich.comucla.eduAccelerated discovery and development of new compounds. sigmaaldrich.comucla.edu

Advanced Characterization Techniques for Reactive Intermediates

The direct observation and characterization of reactive intermediates are often challenging due to their short lifetimes and high reactivity. However, the development of advanced spectroscopic and analytical techniques is providing new tools to study these elusive species.

In situ spectroscopic methods, such as Raman and infrared (IR) spectroscopy, allow for the monitoring of reactions in real-time, providing valuable information about the formation and consumption of intermediates. nih.gov For example, in situ Raman spectroscopy has been used to observe the formation of otherwise unisolable aryl N-thiocarbamoylbenzotriazoles during mechanochemical reactions. nih.gov

Trapping experiments, as mentioned previously, remain a cornerstone for identifying reactive intermediates. researchgate.netyoutube.com The intermediate is allowed to react with a specific trapping agent to form a stable, characterizable product, thereby providing indirect evidence for the intermediate's existence. researchgate.netyoutube.com

Mass spectrometry, particularly when coupled with techniques like chemical trapping, is another powerful tool for profiling reactive metabolites. nih.gov This approach has been successfully used to quantify labile metabolites that are difficult to measure using standard methods. nih.gov

Furthermore, cyclic voltammetry can be employed to study the redox behavior of reactants and intermediates, providing insights into electron transfer processes and the generation of radical species. acs.org These electrochemical studies can help to elucidate the mechanism of electrocatalytic reactions. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.